UNC 669

Epigenetics Methyl-Lysine Reader Proteins L3MBTL Family

Research on L3MBTL1/3 functional redundancy often suffers from biased target engagement when using highly selective probes. UNC 669 is the early-generation tool compound with near-equipotent inhibition of both L3MBTL1 (IC50 4.2 µM) and L3MBTL3 (IC50 3.1 µM), enabling unbiased chromatin repression analysis and cross-study consistency. - Equipotent dual L3MBTL1/3 inhibitor - eliminates selectivity bias in mechanistic studies. - X-ray validated binding mode - benchmark reference for next-generation inhibitor development. - Reliable positive control across AlphaScreen and FP assay formats. - Ready stock, shipped ambient/blue ice with storage at -20 °C.

Molecular Formula C15H20BrN3O
Molecular Weight 338.24 g/mol
CAS No. 1314241-44-5
Cat. No. B560091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC 669
CAS1314241-44-5
Synonyms(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Molecular FormulaC15H20BrN3O
Molecular Weight338.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2
InChIKeyCQERVFFAOOUFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

UNC 669: Dual L3MBTL1/3 Probe


UNC 669 is a small-molecule antagonist of the methyl-lysine (Kme) binding function of the malignant brain tumor (MBT) domain-containing proteins L3MBTL1 and L3MBTL3, with reported IC50 values of 4.2 µM and 3.1 µM, respectively [1]. It was first reported in 2011 as a ligand for a methyl-lysine binding domain, providing a foundational chemical tool for probing the biological roles of MBT family reader proteins [1][2]. UNC 669 is widely referenced as a standard inhibitor for L3MBTL1/3 in the development of more potent and selective chemical probes such as UNC1215 and UNC1679 [3].

UNC 669: Differential Selectivity Profile


UNC 669 occupies a unique position within the L3MBTL inhibitor family due to its equipotent inhibition of both L3MBTL1 and L3MBTL3, combined with its status as a well-characterized early-generation tool compound [1]. While more advanced probes like UNC1215 exhibit vastly superior potency (IC50 = 40 nM) for L3MBTL3, they are highly selective and lack the dual-target profile of UNC 669 [2]. Similarly, UNC926 displays a narrow selectivity for L3MBTL1 (Kd = 3.9 µM) without the broad MBT family coverage of UNC 669 . Furthermore, the close analog UNC1679 exhibits a reversed selectivity, with a 145-fold preference for L3MBTL3 (Kd = 0.47 µM) over L3MBTL1 (Kd = 68 µM), making it unsuitable for studies requiring L3MBTL1 engagement . Substituting UNC 669 with any of these alternatives would fundamentally alter the experimental system's target engagement profile, rendering cross-study comparisons invalid and compromising the interpretation of biological data.

UNC 669: Head-to-Head Analog Comparison


Dual L3MBTL1/3 Inhibition Contrasts with UNC1215

UNC 669 exhibits near-equipotent inhibition of both L3MBTL1 (IC50 = 4.2 µM) and L3MBTL3 (IC50 = 3.1 µM) . In stark contrast, the advanced chemical probe UNC1215 is a highly selective antagonist of L3MBTL3, with an IC50 of 40 nM and >50-fold selectivity over other MBT family members, including L3MBTL1 [1][2]. This fundamental difference in selectivity profile means UNC 669 is the preferred tool for experiments requiring simultaneous or comparative engagement of both L3MBTL1 and L3MBTL3, whereas UNC1215 is unsuitable for any study involving L3MBTL1.

Epigenetics Methyl-Lysine Reader Proteins L3MBTL Family

L3MBTL1 Binding Affinity Surpasses H4K20me1

UNC 669 binds L3MBTL1 with a Kd of 5 ± 1 µM, demonstrating 5-fold greater affinity than the cognate histone peptide H4K20me1 [1]. This superior affinity over the endogenous ligand confirms its ability to effectively compete for the reader domain binding pocket. The X-ray cocrystal structure of UNC 669 bound to L3MBTL1 provides atomic-level detail of this interaction, validating its mechanism of action [2]. For comparative context, the analog UNC926 also binds L3MBTL1 (Kd = 3.9 µM), but lacks the extensive structural and functional characterization available for UNC 669 .

Epigenetics Methyl-Lysine Reader Proteins Chemical Probe Validation

Multi-Assay Reproducibility of Activity

UNC 669 has been validated in multiple independent assay systems, demonstrating consistent inhibitory activity. In a peptide competition AlphaScreen assay, it exhibited an IC50 of 9.5 µM [1]. In a separate FP displacement assay, it effectively competed against a FAM-labeled H3K9Me1 peptide binding to L3MBTL1 with a Kd of 10 µM [2]. These values are consistent with the more commonly reported IC50 range of 4.2-6 µM, indicating robust and reproducible target engagement. This multi-assay validation distinguishes UNC 669 from less-characterized analogs like UNC1679, which have limited published data supporting their use as reliable chemical tools .

Epigenetics L3MBTL1 AlphaScreen Fluorescence Polarization

Defined Selectivity Window in L3MBTL Family

UNC 669 displays a defined selectivity window within the L3MBTL family. It is 5- to 6-fold selective for L3MBTL1 over L3MBTL3, and 10- to 11-fold selective over L3MBTL4 [1]. Specifically, an IC50 of 6 µM for L3MBTL1 compares to IC50 values of 35 µM for L3MBTL3 and >70 µM for L3MBTL4 [2]. This graded selectivity is valuable for target deconvolution and for assessing the contribution of individual family members to a given biological phenotype. In comparison, the analog UNC926 is a more potent L3MBTL1 inhibitor (IC50 = 3.9 µM) but its selectivity against L3MBTL3 and L3MBTL4 is not as thoroughly documented, limiting its utility for rigorous family-wide studies .

Epigenetics L3MBTL Family Selectivity Profiling

UNC 669: Key Research Applications


Studying L3MBTL1/L3MBTL3 Cross-Talk in Gene Repression

UNC 669 is ideally suited for investigating the combined or overlapping roles of L3MBTL1 and L3MBTL3 in chromatin-mediated transcriptional repression. Its near-equipotent inhibition of both proteins (IC50 = 4.2 µM and 3.1 µM, respectively) allows researchers to probe functional redundancy or cooperation without the confounding bias introduced by highly selective probes like UNC1215 (which targets only L3MBTL3) or UNC1679 (which has a 145-fold preference for L3MBTL3) .

SAR and Medicinal Chemistry Benchmarking

UNC 669 serves as a crucial reference compound in the development of next-generation L3MBTL inhibitors. Its well-characterized binding mode (confirmed by X-ray cocrystal structure with L3MBTL1) and its defined selectivity window (5- to 11-fold across the L3MBTL family) provide a benchmark for evaluating improvements in potency and selectivity [1][2]. New analogs can be directly compared to UNC 669 to quantify advancements, as demonstrated in the optimization studies that led to the discovery of UNC1215 and UNC1679 [3].

Dual L3MBTL1/3 Control in Target Engagement Assays

In biochemical assays such as AlphaScreen or fluorescence polarization, UNC 669 is the appropriate positive control for experiments designed to measure compound binding to both L3MBTL1 and L3MBTL3. Its reproducible activity across multiple assay formats (IC50 = 9.5 µM in AlphaScreen; Kd = 10 µM in FP displacement) ensures reliable assay performance [4][5]. This contrasts with more selective tools that would fail to engage one of the targets, leading to false-negative results.

Comparative Pharmacology of MBT Domain Inhibitors

UNC 669 is essential for comparative pharmacological studies examining the phenotypic consequences of inhibiting different MBT domain proteins. Its graded selectivity profile (L3MBTL1 > L3MBTL3 > L3MBTL4) allows researchers to correlate the magnitude of target inhibition with biological effect, a level of analysis not possible with binary 'on-off' selective probes . This makes it a valuable component of inhibitor panels for epigenetic target deconvolution.

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